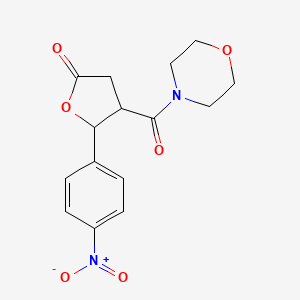![molecular formula C18H28Cl2O5S B14579822 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid CAS No. 61597-75-9](/img/structure/B14579822.png)
4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorotricyclo[33103,7]nonan-2-ol; sulfurous acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropane derivatives, which undergo regioselective cyclopropane cleavage to form the tricyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various halogenating agents . Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol has several scientific research applications, including:
Biology: Studied for its potential biological activities, including its role as an anticancer agent.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A related compound with a similar tricyclic structure but lacking the chlorine and hydroxyl groups.
Cycloalkanes: Compounds with cyclic structures that share some chemical properties with 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol
Uniqueness
4-Chlorotricyclo[331
Properties
CAS No. |
61597-75-9 |
|---|---|
Molecular Formula |
C18H28Cl2O5S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid |
InChI |
InChI=1S/2C9H13ClO.H2O3S/c2*10-8-5-1-4-2-6(3-5)9(11)7(4)8;1-4(2)3/h2*4-9,11H,1-3H2;(H2,1,2,3) |
InChI Key |
SOLWYZPFUDQCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C2C3Cl)O.C1C2CC3CC1C(C2C3Cl)O.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)






![(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14579783.png)



![(1S,6S)-8,8-dichloro-5,5-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B14579819.png)
